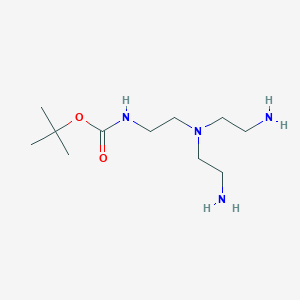

Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine

Description

Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine: is a chemical compound with the molecular formula C11H26N4O2 and a molecular weight of 246.35 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .

Properties

IUPAC Name |

tert-butyl N-[2-[bis(2-aminoethyl)amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N4O2/c1-11(2,3)17-10(16)14-6-9-15(7-4-12)8-5-13/h4-9,12-13H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMRLJEVWHBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCN)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine typically involves the reaction of tris-(2-aminoethyl)amine with di-tert-butyl dicarbonate in anhydrous dichloromethane (DCM) at 0°C. The di-tert-butyl dicarbonate is added dropwise to the ice-cold solution of tris-(2-aminoethyl)amine over a period of 2 hours .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is produced and supplied by various chemical companies for research purposes .

Chemical Reactions Analysis

Substitution Reactions

The free aminoethyl groups participate in nucleophilic substitutions, enabling alkylation or acylation. The Boc group remains inert under mild conditions but can be deprotected for further functionalization.

Key Reactions:

-

Mono-alkylation :

When treated with NaH in THF, the Boc-protected amine undergoes selective deprotonation. Subsequent reaction with methyl iodide yields 2-((tert-butoxycarbonyl)(methyl)amino)ethyl benzoate (93% yield) . -

Benzylation :

Reacting with benzaldehyde and NaBH₄ in methanol produces tert-butyl 2-(benzylamino)ethylcarbamate (92% yield) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mono-alkylation | NaH, THF, CH₃I | N-Methylated Boc-protected derivative | 93% | |

| Benzylation | Benzaldehyde, NaBH₄, MeOH | tert-Butyl 2-(benzylamino)ethylcarbamate | 92% |

Deprotection Reactions

The Boc group is cleaved under acidic conditions to generate a free amine, which can undergo further reactions.

Mechanism:

-

Acidic Deprotection :

Treatment with 4N HCl in 1,4-dioxane removes the Boc group, yielding 2-(benzoyloxy)-N-methylethan-1-aminium chloride .

Cross-Coupling Reactions

The Boc-protected amine participates in palladium-catalyzed cross-couplings for complex molecule synthesis.

Example:

-

Suzuki-Miyaura Coupling :

Reaction with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate and aryl bromides forms biaryl derivatives, critical for kinase inhibitors .

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄, K₂CO₃ | Boc-protected biaryl derivative | 85% |

Rearrangement and Cyclization

Under basic conditions, the free amine undergoes intramolecular rearrangement:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and deprotection reactions. For instance, the tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, facilitating the formation of free amines that can further react in synthetic pathways.

Reactions and Mechanisms

The primary reactions involving Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine include:

- Nucleophilic Substitution Reactions : The amino groups present can act as nucleophiles, allowing the compound to react with alkyl halides in polar aprotic solvents.

- Deprotection Reactions : The Boc protecting group is typically removed using trifluoroacetic acid (TFA), yielding free amines for further functionalization .

Biological Applications

Drug Development

The compound has significant potential in the pharmaceutical industry as a precursor for drug development. Its ability to form stable amine derivatives makes it suitable for synthesizing bioactive compounds. For example, it can be used to create peptide-like structures that may exhibit therapeutic properties .

Polymer Chemistry

Synthesis of Functional Polymers

In polymer chemistry, this compound is utilized to synthesize polymers with pendant amine functionalities. These polymers can be engineered for specific applications such as drug delivery systems or as scaffolds in tissue engineering .

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the use of this compound in synthesizing peptide derivatives through solid-phase peptide synthesis (SPPS). The Boc-protected amine was incorporated into a resin-bound peptide sequence, followed by deprotection and cleavage to yield the desired peptide .

Case Study 2: Polymerization Reactions

Research highlighted the incorporation of this compound into polycationic amphiphiles that exhibited enhanced binding properties with cyclodextrins. The resulting materials showed promise for applications in drug delivery and gene therapy due to their biocompatibility and ability to form stable complexes with nucleic acids .

Mechanism of Action

The mechanism of action of Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine involves its ability to act as a nucleophile in various chemical reactions. The amino groups can participate in nucleophilic substitution reactions, while the Boc group provides protection during synthetic processes and can be removed under acidic conditions .

Comparison with Similar Compounds

2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Similar in structure but used primarily in polymer synthesis.

N,N-bis(2-aminoethyl)-N-[2-(tert-butylcarbamoyl)]ethylamine: Another compound with similar functional groups and applications.

Uniqueness: Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine is unique due to its specific combination of amino and Boc-protected groups, making it versatile for various synthetic applications .

Biological Activity

Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H22N2O4

- Molecular Weight : 246.31 g/mol

The synthesis typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, which allows for selective reactions in further chemical modifications. The process is crucial for enhancing the stability and bioavailability of the compound.

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of various derivatives of bis(2-aminoethyl)amine, including those with the Boc protection group. The following key findings were reported:

- In vitro Cytotoxicity : Compounds derived from bis(2-aminoethyl)amine were tested against several human cancer cell lines, including colorectal adenocarcinoma (Caco-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The MTT assay revealed moderate antiproliferative activity across these lines. For instance, compound 6 exhibited an IC50 range from 13.95 ± 2.5 to 15.74 ± 1.7 µM against various cancer cell lines .

- Apoptotic Activity : Flow cytometry analysis indicated that treatment with specific derivatives led to a significant increase in early apoptosis in A549 cells, with rates reaching up to 42.7% compared to only 7.3% in control cells . Notably, derivatives 5 and 6 induced late apoptosis in these cells as well.

- Interleukin-6 Inhibition : The compounds also demonstrated anti-inflammatory properties by significantly reducing interleukin-6 (IL-6) levels in treated cancer cells. The most effective derivative (compound 4) inhibited IL-6 release almost tenfold compared to controls .

The biological activity of bis(2-aminoethyl) derivatives can be attributed to several mechanisms:

- Induction of Apoptosis : The compounds facilitate both early and late apoptotic processes in cancer cells, suggesting a dual mechanism that may enhance their therapeutic efficacy.

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines like IL-6, these compounds may reduce tumor-promoting inflammation, thereby contributing to their anticancer effects.

- Cell Cycle Arrest : While specific studies on cell cycle modulation were not detailed in the available literature, similar compounds have been shown to induce cell cycle arrest in various cancer types.

Case Studies

Several case studies illustrate the potential applications of bis(2-aminoethyl) derivatives:

- Case Study 1 : A study involving compound 6 demonstrated significant cytotoxicity against A549 lung carcinoma cells, leading to a reduction in cell viability and induction of apoptosis through caspase activation pathways.

- Case Study 2 : Another investigation highlighted the use of bis(2-aminoethyl) derivatives in combination therapies, where they enhanced the efficacy of traditional chemotherapeutic agents by sensitizing resistant cancer cells.

Data Summary

The following table summarizes the biological activity findings for selected derivatives of bis(2-aminoethyl)amine:

| Compound | Cell Line | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) | IL-6 Inhibition |

|---|---|---|---|---|---|

| 4 | A549 | 15.74 | 42.7 | Not specified | Tenfold reduction |

| 5 | A549 | Not specified | Not specified | 37.8 | Not specified |

| 6 | Caco-2 | 13.95 | 55.7 | Not specified | Two-fold reduction |

Q & A

Basic: How can the purity of Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine be optimized during synthesis?

Methodological Answer:

To optimize purity, employ a combination of column chromatography (using silica gel and a gradient elution system) and recrystallization in solvents like ethyl acetate/hexane. Monitor intermediate steps via thin-layer chromatography (TLC) to isolate byproducts early. For tertiary amine protection, ensure rigorous exclusion of moisture during Boc (tert-butoxycarbonyl) group introduction, as hydrolysis can lead to deprotection artifacts . Post-synthesis, validate purity using ¹H/¹³C NMR (to confirm structural integrity) and HPLC-MS (to detect trace impurities).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Due to its amine and Boc-protected functional groups:

- Use glove boxes or fume hoods to prevent inhalation/contact.

- Conduct a hazard assessment per GHS guidelines (e.g., H315-H319 for skin/eye irritation risks) .

- Implement quenching protocols for reactive intermediates (e.g., dilute acetic acid for excess amine neutralization).

- Follow institutional Chemical Hygiene Plans , including 100% compliance with safety exams before experimental work .

Advanced: How can computational modeling enhance the design of reactions involving this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms to predict intermediates and optimize conditions (solvent, temperature). Tools like COMSOL Multiphysics enable simulations of reaction kinetics, while AI-driven platforms (e.g., ICReDD’s workflow) can propose novel synthetic routes by analyzing databases like Reaxys for analogous Boc-protected systems . Validate predictions via high-throughput experimentation (HTE) with microreactors to test multiple conditions in parallel.

Advanced: What experimental design strategies resolve contradictions in Boc-deprotection efficiency data?

Methodological Answer:

Apply factorial design to isolate variables (e.g., acid concentration, temperature, solvent polarity). For example:

- 2³ factorial design tests HCl (0.1–1.0 M), temperatures (25–50°C), and solvent systems (TFA/DCM vs. aqueous HCl).

- Use ANOVA to identify statistically significant factors. If contradictions persist (e.g., incomplete deprotection in polar solvents), investigate competing side reactions via LC-MS/MS to detect side products like tert-butyl carbamate . Cross-reference with computational models to refine mechanistic hypotheses .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identify amine protons (δ 1.2–1.4 ppm for Boc methyl groups; δ 2.6–3.1 ppm for ethylenediamine backbone).

- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and quaternary carbons (δ ~80 ppm).

- FT-IR : Detect N-H stretches (~3350 cm⁻¹) and Boc C=O (~1680 cm⁻¹).

- ESI-MS : Validate molecular weight ([M+H]⁺ expected at m/z ~316.3, assuming a molecular formula of C₁₃H₂₈N₄O₂). Cross-correlate with elemental analysis for C/N/O ratios .

Advanced: How can membrane separation technologies improve scalability for this compound?

Methodological Answer:

For large-scale purification, employ nanofiltration membranes (MWCO ~300–500 Da) to separate unreacted precursors (e.g., bis(2-aminoethyl)amine) from the target molecule. Optimize parameters:

- Transmembrane pressure (3–5 bar) to enhance flux without fouling.

- pH adjustment (pH 8–9) to maintain amine solubility and reduce membrane adsorption.

Simulate separation efficiency using Aspen Plus or similar software to model phase equilibria .

Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?

Methodological Answer:

The Boc group confers stability by sterically shielding the amine. To probe oxidation pathways:

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use EPR spectroscopy to detect radical intermediates if degradation occurs.

- Compare with unprotected analogs via cyclic voltammetry to assess redox potentials. Computational studies (e.g., MD simulations ) can model oxidative attack sites on the ethylenediamine backbone .

Basic: What solvent systems are optimal for its solubility in coupling reactions?

Methodological Answer:

The compound is soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity. For coupling reactions (e.g., amide bond formation):

- Use DCM/THF mixtures (1:1 v/v) to balance solubility and reactivity.

- Avoid protic solvents (e.g., MeOH), which may protonate the amine and reduce nucleophilicity. Pre-dry solvents over molecular sieves (3Å) to prevent Boc hydrolysis .

Advanced: How does the compound’s conformation influence its chelation properties?

Methodological Answer:

The ethylenediamine backbone adopts a gauche conformation , enabling chelation of divalent metals (e.g., Cu²⁺, Ni²⁺). To study this:

- Perform X-ray crystallography to resolve coordination geometry.

- Use ITC (Isothermal Titration Calorimetry) to quantify binding constants (Kd) in aqueous buffer (pH 7.4).

- Compare with DFT-optimized structures to validate metal-ligand bond angles .

Advanced: What strategies mitigate aggregation during bioconjugation applications?

Methodological Answer:

- Introduce PEG spacers (e.g., PEG₄) between the amine and target biomolecule to reduce hydrophobic interactions.

- Optimize pH (8.5–9.0) to deprotonate amines without destabilizing the Boc group.

- Use dynamic light scattering (DLS) to monitor aggregation in real-time. If aggregation persists, switch to water-soluble carbodiimide coupling agents (e.g., EDC/sulfo-NHS) instead of NHS esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.